N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10-14-9(15-17-10)7-13-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISWIRVPZSVLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Chloromethyl-Substituted Amidoxime
The synthesis begins with the preparation of a chloromethyl-containing amidoxime, a key intermediate for oxadiazole cyclization:
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Reaction Protocol :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Characterization | ¹H NMR (DMSO-d6): δ 4.75 (s, 2H, CH₂Cl), 5.92 (s, 2H, NH₂) |
Cyclization with Functionalized Acyl Chlorides
The amidoxime undergoes cyclization with a methylene-linked acyl chloride to form the oxadiazole ring:
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Acyl Chloride Preparation :
-
Bromoacetyl chloride (BrCH₂COCl) is treated with benzamide in dichloromethane (DCM) under N₂, using triethylamine (Et₃N) as a base.
-
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Cyclization Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Base | Et₃N |
| Purification | Column Chromatography |
Functionalization of the Oxadiazole Core
Introduction of the Chloromethyl Group
The chloromethyl group is introduced either during amidoxime synthesis or via post-cyclization modification:
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Direct Synthesis :
-
Post-Modification :
Benzamide Conjugation via Nucleophilic Substitution
The bromomethyl group at position 3 of the oxadiazole undergoes nucleophilic substitution with benzamide:
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Reaction Optimization :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (60% dispersion) |
| Temperature | −10°C → 60°C |
| Key Intermediate | 3-Bromomethyl-5-chloromethyl-1,2,4-oxadiazole |
Alternative Routes and Emerging Methodologies
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate cyclization:
Flow Chemistry Approaches
Continuous flow systems enhance scalability and safety:
Analytical Characterization and Quality Control
Critical analytical data for the final product:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85–7.43 (m, 5H, Ar-H), 4.70 (s, 2H, CH₂Cl), 4.35 (s, 2H, CH₂N), 3.12 (s, 1H, NH) |
| HRMS (ESI+) | m/z Calc. for C₁₁H₁₀ClN₃O₂ [M+H]⁺: 252.0534; Found: 252.0538 |
| HPLC Purity | 98.7% (C18 column, acetonitrile/water 60:40) |
Chemical Reactions Analysis
Types of Reactions
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzamide group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include azides or nitriles depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most significant applications of N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is its potential as an antiviral agent. Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit inhibitory activity against the Hepatitis B virus (HBV). Molecular docking studies have shown that this compound can effectively interact with the HBV capsid, suggesting its utility in developing new antiviral therapies .
Antimicrobial Properties
Studies have also highlighted the antimicrobial properties of oxadiazole derivatives. The chloromethyl group enhances the reactivity of the compound, allowing it to form complexes with microbial targets. This has led to investigations into its efficacy against various bacterial strains and fungi, making it a candidate for new antimicrobial agents .
Material Science
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its reactive chloromethyl group. This allows for the functionalization of polymers to enhance their properties such as thermal stability and mechanical strength. The incorporation of oxadiazole units into polymer matrices has been shown to improve their performance in various applications including coatings and films .
Molecular Biology
Proteomics Research
The compound has been employed in proteomics studies as a probe for labeling proteins. Its ability to react with amino groups on proteins makes it a useful tool for studying protein interactions and dynamics within biological systems. This application is particularly relevant in understanding disease mechanisms at the molecular level .
Case Studies
Mechanism of Action
The mechanism of action of N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Trifluoromethyl: The chloromethyl group (electron-withdrawing) enhances electrophilicity, enabling nucleophilic substitutions, whereas the trifluoromethyl group in flufenoxadiazam improves metabolic stability and membrane permeability .
- Halogen Effects : Bromodifluoromethyl derivatives (e.g., compound 23 in ) are used in radiochemistry for ¹⁸F-labeling, leveraging the bromine atom as a leaving group.
Variations in the Benzamide Substituent
Key Observations :
Key Observations :
- While this compound lacks direct biological data in the provided evidence, its structural analogs demonstrate diverse applications. The chloromethyl group’s reactivity suggests utility as a synthetic intermediate for prodrugs or covalent inhibitors.
Biological Activity
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound this compound features a 1,2,4-oxadiazole ring which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 283.72 g/mol. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds showed IC50 values ranging from 10 to 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Mechanisms of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and protein kinases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies show that derivatives of 1,2,4-oxadiazoles can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. For example, certain benzamide derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | < 50 |
| Related Benzamide Derivative | S. aureus | < 25 |
Antifungal Activity
The antifungal efficacy of this compound has also been noted:
- Fungicidal Effects : Some studies report that oxadiazole derivatives exhibit inhibitory activity against fungi such as Sclerotinia sclerotiorum, with inhibition rates surpassing those of standard antifungal agents like quinoxyfen .
Case Studies and Research Findings
- Study on Anticancer Activity :
- A study investigated the effects of various oxadiazole derivatives on cancer cell lines and found that modifications to the benzamide structure significantly enhanced cytotoxicity. The study reported an IC50 value of approximately 92.4 µM for one derivative against a panel of eleven cancer cell lines .
- Research on Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the synthetic routes for N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, and how can purity and yield be optimized?
- Methodology : The compound is synthesized via a multi-step process involving cyclization of precursor oxadiazole intermediates. For example, intermediates like 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide derivatives are prepared by reacting substituted benzamides with hydroxylamine and chloromethylating agents. Key steps include:
- Cyclization : Using NH₂OH·HCl and NaHCO₃ in ethanol under reflux to form the oxadiazole ring .
- Purification : Recrystallization from DMSO or methanol yields solids with >95% purity.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for benzamide to chloromethylating agent) and reaction time (12–24 hours) improves yields to ~70–77% .
Q. How is the compound evaluated for biological activity in preliminary assays?
- Methodology :
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- In vivo toxicity : Zebrafish embryo models assess developmental toxicity (e.g., LC₅₀ at 100 µM) .
Advanced Research Questions
Q. How does structural modification of the benzamide or oxadiazole moieties affect bioactivity and selectivity?
- Methodology :
- Bioisosteric replacement : Substitute chloromethyl with trifluoromethyl (e.g., 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) to enhance metabolic stability .
- SAR studies : Compare analogues with varying substituents (e.g., para-tolyl vs. tert-butylphenyl) to correlate electronic/steric effects with activity. For example, tert-butyl groups improve hydrophobic interactions in enzyme binding pockets .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like 5-HT receptors or PFOR enzymes .
Q. What analytical techniques resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Methodology :
- Batch consistency : Verify purity via HPLC (e.g., >98% purity for reliable bioactivity) and rule out degradation products .
- Assay standardization : Replicate studies under controlled conditions (e.g., serum-free media, 48-hour exposure) to minimize variability .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., PFOR enzyme inhibition vs. off-target effects) .
Q. How can crystallographic data inform the design of stable polymorphs or co-crystals?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Cl: 1.73 Å) and angles to identify conformational flexibility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility. For example, orthorhombic P2₁2₁2₁ symmetry in 4-chloro derivatives suggests stable packing .
Key Considerations for Experimental Design
- Synthetic reproducibility : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Bioactivity validation : Use triplicate assays with positive/negative controls to ensure statistical significance (p < 0.05) .
- Structural analogs : Prioritize trifluoromethyl or pyrazole-substituted derivatives for enhanced pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
